
3-(Trifluoromethyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group at the 3-position and a carboxamide group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)isoxazole-5-carboxamide typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base . This reaction proceeds under mild conditions and yields the desired isoxazole derivative.
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Microwave irradiation has also been used to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Trifluoromethyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles and amine derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets . The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)isoxazole-4-carboxamide
- 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
- 3-(Trifluoromethyl)isoxazole-5-methylcarboxamide
Comparison: Compared to its analogs, 3-(Trifluoromethyl)isoxazole-5-carboxamide exhibits unique properties due to the presence of the carboxamide group at the 5-position. This substitution enhances its stability and biological activity, making it a more potent compound in various applications .
Eigenschaften
Molekularformel |
C5H3F3N2O2 |
|---|---|
Molekulargewicht |
180.08 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-1-2(4(9)11)12-10-3/h1H,(H2,9,11) |
InChI-Schlüssel |
ZKMVCXYCZPQRSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




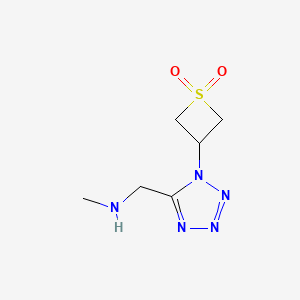



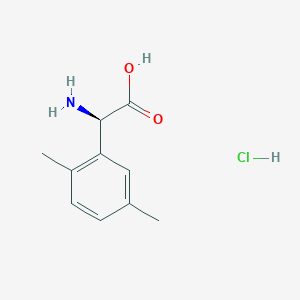
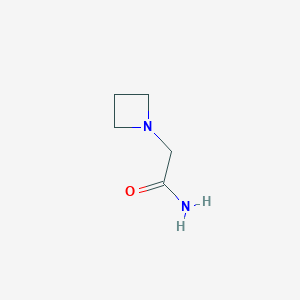

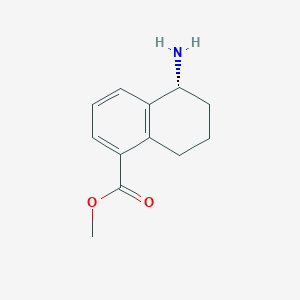

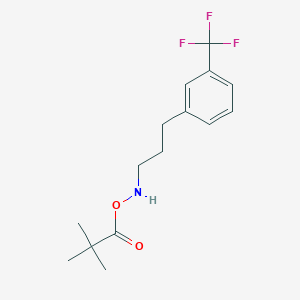
![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)

